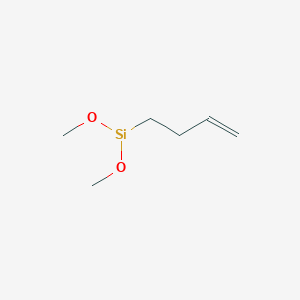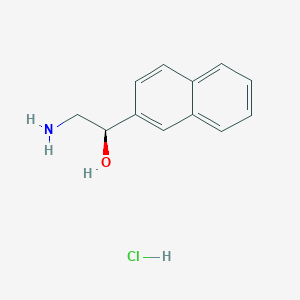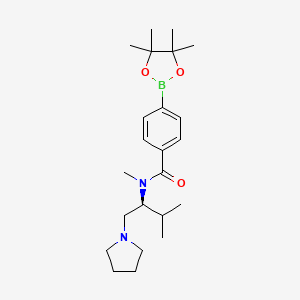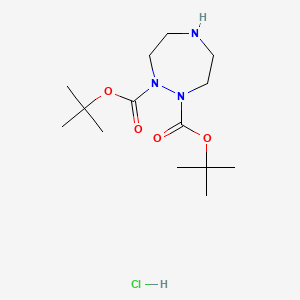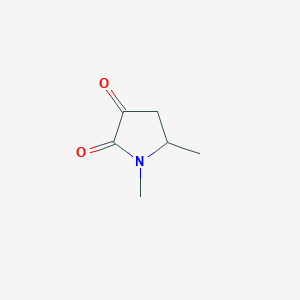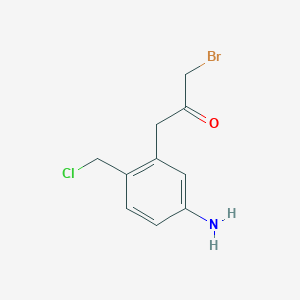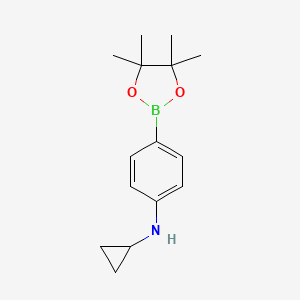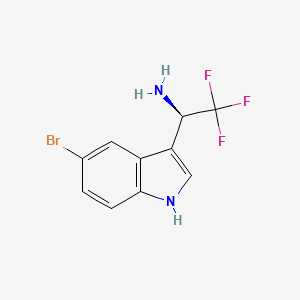
Methyltetrazine-amino-PEG5-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG5-azide is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG5-azide is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with methyltetrazine and azide groups. The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the azide group is incorporated through a reaction with an azide-containing reagent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as chromatography and crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG5-azide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the methyltetrazine group and strained alkenes or alkynes, forming stable dihydropyridazine linkages.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazole linkages.
Common Reagents and Conditions
Reagents: Strained alkenes, alkynes, copper catalysts.
Conditions: Mild buffer conditions, often at room temperature or slightly elevated temperatures.
Major Products
Dihydropyridazine Linkages: Formed from the inverse electron demand Diels-Alder reaction.
Triazole Linkages: Formed from the copper-catalyzed azide-alkyne cycloaddition.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG5-azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling for imaging and tracking biomolecules in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
Methyltetrazine-amino-PEG5-azide exerts its effects through bioorthogonal reactions that do not interfere with native biochemical processes. The methyltetrazine group reacts with strained alkenes or alkynes via the inverse electron demand Diels-Alder reaction, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition. These reactions enable the selective labeling and modification of biomolecules in complex biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-PEG5-methyltetrazine: Contains two methyltetrazine groups and is used for similar bioorthogonal reactions.
Methyltetrazine-PEG5-alkyne: Features a methyltetrazine group and an alkyne group, used in click chemistry.
Uniqueness
Methyltetrazine-amino-PEG5-azide is unique due to its dual functionality, allowing it to participate in both inverse electron demand Diels-Alder reactions and copper-catalyzed azide-alkyne cycloaddition. This versatility makes it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C23H35N8O6+ |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
imino-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C23H34N8O6/c1-19-27-29-23(30-28-19)21-4-2-20(3-5-21)18-25-22(32)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-26-31-24/h2-5,24H,6-18H2,1H3/p+1 |
Clé InChI |
IVOYDNAKAGATIU-UHFFFAOYSA-O |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




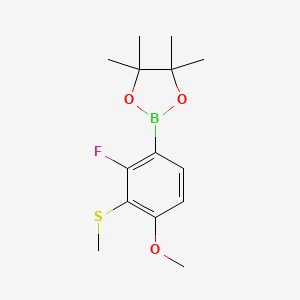
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)


